Home > Products > Screening Compounds P37538 > (±)-2-Oxo clopidogrel
(±)-2-Oxo clopidogrel -

(±)-2-Oxo clopidogrel

Catalog Number: EVT-7930455
CAS Number:
Molecular Formula: C16H16ClNO3S
Molecular Weight: 337.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(±)-2-Oxo clopidogrel, also known as 2-oxo-clopidogrel, is a significant compound derived from clopidogrel, a widely used antiplatelet medication. Clopidogrel itself is a prodrug that requires metabolic activation to exert its therapeutic effects. The compound plays a crucial role in the pharmacological activity of clopidogrel, as it is one of the metabolites that contribute to the drug's efficacy in preventing thrombotic events.

Source and Classification

(±)-2-Oxo clopidogrel is classified under thienopyridines, which are a class of antiplatelet agents. It is primarily synthesized from clopidogrel through metabolic processes involving oxidation. The compound is often studied in the context of its role in platelet aggregation inhibition and its therapeutic applications in cardiovascular diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of (±)-2-Oxo clopidogrel can be accomplished through various methods, including chemical and biocatalytic approaches:

Molecular Structure Analysis

Structure and Data

The molecular formula for (±)-2-Oxo clopidogrel is C16H18ClN1O4SC_{16}H_{18}ClN_{1}O_{4}S. Its structure features a thienopyridine ring system, which is characteristic of its parent compound, clopidogrel. The compound exists as a racemic mixture, containing both enantiomers.

  • Molecular Weight: Approximately 356.84 g/mol
  • Structural Characteristics: The compound exhibits functional groups such as a carbonyl group (C=O) and a sulfonyl group (SO₂), which are integral to its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

(±)-2-Oxo clopidogrel undergoes various chemical reactions that are essential for its conversion into active metabolites:

  1. Metabolism: In vivo, (±)-2-Oxo clopidogrel can be further metabolized to yield several diastereomers, some of which exhibit significant antiplatelet activity. The conversion process can lead to four diastereoisomers named H1, H2, H3, and H4; notably, only H2 and H4 possess antiplatelet effects .
  2. Reactivity: The carbonyl group in (±)-2-Oxo clopidogrel makes it susceptible to nucleophilic attack, facilitating further transformations that enhance its pharmacological properties.
Mechanism of Action

Process and Data

The mechanism by which (±)-2-Oxo clopidogrel exerts its effects involves several key steps:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: (±)-2-Oxo clopidogrel is soluble in organic solvents such as methanol and acetonitrile but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade when exposed to extreme pH levels or prolonged light.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
Applications

Scientific Uses

(±)-2-Oxo clopidogrel has several applications in scientific research and clinical practice:

  1. Pharmacological Studies: It serves as an important subject in studies aimed at understanding the pharmacodynamics and pharmacokinetics of antiplatelet therapies.
  2. Quality Control: The compound is critical in quality control processes for formulations containing clopidogrel, ensuring that active metabolites are present in therapeutic concentrations .
  3. Research on Thrombotic Disorders: Due to its role in inhibiting platelet aggregation, (±)-2-Oxo clopidogrel is studied extensively in research focused on cardiovascular diseases and thrombotic disorders.
Metabolic Activation Pathways of (±)-2-Oxo Clopidogrel

Role in Prodrug Biotransformation: CYP450-Mediated Two-Step Oxidation

(±)-2-Oxo clopidogrel is a critical intermediate metabolite in the bioactivation pathway of the prodrug clopidogrel, which relies on sequential cytochrome P450 (CYP450)-mediated oxidations to generate its pharmacologically active form. The initial metabolic step involves the conversion of clopidogrel to (±)-2-oxo clopidogrel, primarily catalyzed by CYP isoforms CYP1A2, CYP2B6, and CYP2C19 [1] [5]. This reaction proceeds via hydroxylation at the thiophene ring’s C2 position, forming a transient hydroxyl intermediate that spontaneously dehydrates to the stable thiolactone metabolite (±)-2-oxo clopidogrel [5] [8].

The second oxidative step transforms (±)-2-oxo clopidogrel into the active thiol metabolite (R-130964). This process involves CYP450-catalyzed oxidation of the thiolactone ring’s sulfur atom, generating a highly reactive sulfenic acid intermediate (Compound I) [4] [8]. Kinetic studies using human liver microsomes reveal that CYP2B6, CYP2C19, CYP2C9, and CYP3A4 are major contributors to this step, with CYP3A4 exhibiting the highest catalytic efficiency (Vmax/Km) at therapeutic substrate concentrations [5] [9]. The sulfenic acid intermediate undergoes rapid reduction by endogenous thiols (e.g., glutathione), leading to ring opening and formation of the active metabolite’s free thiol group [4] [8].

Table 1: Kinetic Parameters of CYP Isoforms in (±)-2-Oxo Clopidogrel Activation

CYP IsoformRole in OxidationKm (µM)Vmax (pmol/min/pmol CYP)Catalytic Efficiency (Vmax/Km)
CYP2C19Step 1 & Step 214.2 ± 2.111.5 ± 0.80.81
CYP3A4Step 222.4 ± 3.518.9 ± 1.20.84
CYP2B6Step 1 & Step 219.8 ± 2.912.1 ± 1.10.61
CYP1A2Step 125.6 ± 4.28.3 ± 0.70.32

Data derived from recombinant enzyme systems [5] [9].

Enzymatic Catalysis by Hepatic Carboxylesterases vs. Cytochrome P450 Isoforms

The metabolic fate of (±)-2-oxo clopidogrel is governed by a competition between hydrolytic inactivation and oxidative activation. Hepatic carboxylesterases (particularly hCE1 and hCE2) catalyze the hydrolytic cleavage of (±)-2-oxo clopidogrel’s thiolactone ring, yielding the inactive carboxylic acid metabolite R-106583 [10] [1]. This reaction predominates in vivo, with ~85% of clopidogrel doses undergoing esterase-mediated hydrolysis [1]. The kinetic advantage of carboxylesterases lies in their high abundance in hepatocytes and low Km values (50–100 µM), enabling efficient substrate capture at physiological concentrations [10].

In contrast, CYP450 isoforms exhibit lower abundance but higher substrate specificity. While CYP2C19 and CYP3A4 collectively account for >80% of (±)-2-oxo clopidogrel’s oxidative activation, their catalytic efficiency is 3–5-fold lower than carboxylesterases due to higher Km values (Table 1) [5] [9]. This kinetic disparity explains why only ~15% of the prodrug proceeds to the active metabolite [1]. Crucially, tissue-specific expression dictates functional roles: hCE1 is abundant in the liver, while hCE2 dominates in the intestine, creating compartmentalized metabolic gatekeeping [10]. Genetic polymorphisms (e.g., CES1 variants) and drug interactions (e.g., esterase inhibitors) can shift this balance, altering active metabolite exposure [10].

Table 2: Enzymatic Competition in (±)-2-Oxo Clopidogrel Metabolism

CharacteristicCarboxylesterases (hCE1/hCE2)Cytochrome P450 Isoforms
Primary ReactionHydrolytic ring opening (inactivation)Oxidative ring opening (activation)
Major MetaboliteR-106583 (inactive carboxylic acid)R-130964 (active thiol)
Hepatic AbundanceHigh (hCE1: 5–10% of soluble protein)Low (CYP3A4: ≤1% of microsomal protein)
Apparent Km50–100 µM14–25 µM (CYP2C19/CYP3A4)
Fraction of Dose~85%~15%
Modulating FactorsCES1 polymorphisms; esterase inhibitorsCYP2C19 polymorphisms; CYP inhibitors

Thiolactone Ring Hydrolysis Mechanisms and Thiol Metabolite Generation

The hydrolysis of (±)-2-oxo clopidogrel’s thiolactone ring proceeds via nucleophilic attack at the carbonyl carbon, mediated by esterases or paraoxonase-1 (PON1). Carboxylesterases (hCE1) employ a catalytic triad (Ser-His-Glu) to form an acyl-enzyme intermediate, which undergoes nucleophilic substitution by water, yielding the inactive acid metabolite R-106583 [10] [1]. This hydrolysis is irreversible and constitutes the major deactivation pathway [1].

In the CYP450 activation route, the sulfenic acid intermediate (FeIV=O ·+ SR) generated from (±)-2-oxo clopidogrel is unstable and undergoes spontaneous reduction by endogenous thiols [4] [8]. Glutathione (GSH) serves as the primary reductant, attacking the sulfenic sulfur to form a glutathionyl conjugate (R-126407), which rapidly undergoes thiol-disulfide exchange to release the free thiol active metabolite (R-130964) [8]. The kinetics of this process are concentration-dependent: at physiological GSH levels (1–10 mM), the Km for conjugate formation is ~0.5 mM, matching GSH’s Km for sulfenic acid reduction [8]. Alternative reductants like N-acetylcysteine (NAC) or ascorbic acid exhibit lower efficiency (<20% of GSH’s activity), confirming GSH’s dominance in vivo [8].

The active thiol metabolite exists in dynamic equilibrium with its disulfide conjugates:$$\text{R-130964} \rightleftharpoons \text{GS-conjugate} \rightleftharpoons \text{Cys-conjugate}$$This equilibrium favors conjugate formation, with the free thiol’s half-life being <10 minutes in plasma [8]. Dithiol reductants (e.g., dithiothreitol) can shift this equilibrium toward the free thiol, increasing antiplatelet activity [8]. Notably, the stereochemical configuration of the active metabolite is critical: CYP450 oxidation yields the cis-exocyclic double bond isomer (pharmacologically active), while non-enzymatic hydrolysis produces the inactive endo-isomer [4] [8].

Properties

Product Name

(±)-2-Oxo clopidogrel

IUPAC Name

methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate

Molecular Formula

C16H16ClNO3S

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3

InChI Key

JBSAZVIMJUOBNB-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.